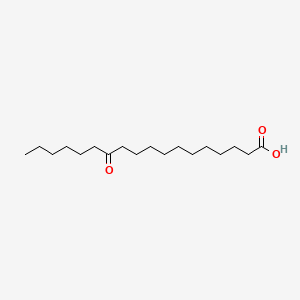

12-Oxooctadecanoic acid

Description

12-Oxooctadecanoic acid has been reported in Gracilariopsis longissima with data available.

structure given in first source

Properties

IUPAC Name |

12-oxooctadecanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h2-16H2,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOWUDSDZLONKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)CCCCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40239019 |

Source

|

| Record name | 12-Oxooctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40239019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925-44-0 |

Source

|

| Record name | 12-Oxooctadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=925-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12-Oxooctadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000925440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12-Oxooctadecanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 12-Oxooctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40239019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecanoic acid, 12-oxo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 12-OXOOCTADECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31GL7GRO8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 12-Oxooctadecanoic Acid: Structure, Properties, and Scientific Applications

This guide provides a comprehensive technical overview of 12-oxooctadecanoic acid, a saturated oxo fatty acid of growing interest in various scientific disciplines. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties of this compound, its known biological significance, and practical methodologies for its study. Our focus is on delivering not just data, but also the underlying scientific rationale to empower your research and development endeavors.

Introduction to this compound: An Emerging Octadecanoid

This compound, also known by synonyms such as 12-ketostearic acid and lycaonic acid, is an 18-carbon saturated fatty acid characterized by a ketone group at the 12th carbon position.[1][2] As an oxylipin, it belongs to the broader class of octadecanoids, which are signaling molecules derived from the oxidation of 18-carbon fatty acids.[1][3] While the roles of other octadecanoids, particularly in plant defense pathways like the jasmonate signaling cascade, are well-documented, the specific biological functions of this compound, especially in mammalian systems, are an active area of investigation.[3][4] This guide aims to consolidate the current knowledge on this intriguing molecule and provide a solid foundation for future research.

Chemical Structure and Physicochemical Properties

A thorough understanding of the chemical structure and physicochemical properties of this compound is fundamental for its application in research and development.

Chemical Identity

-

IUPAC Name: this compound[5]

Physicochemical Data

The physicochemical properties of this compound are summarized in the table below. These properties are critical for designing experimental conditions for its extraction, purification, and analysis, as well as for understanding its behavior in biological systems.

| Property | Value | Source(s) |

| Physical State | Solid | [2] |

| Melting Point | 76-77.2 °C | [1] |

| Boiling Point | 200-215 °C | [1] |

| Solubility | Soluble in chloroform and other organic solvents like ethanol and methanol. Poorly soluble in water. | [1][7] |

| Purity (typical) | >98% | [2] |

Spectral Data

Spectroscopic data is indispensable for the unambiguous identification and structural elucidation of this compound.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound has been reported.[5][8] The presence of the carbonyl group from the carboxylic acid and the ketone, as well as the distinct signals of the methylene carbons in the long alkyl chain, are characteristic features.

-

Mass Spectrometry: Mass spectrometry, particularly when coupled with chromatographic techniques like GC-MS or LC-MS, is a powerful tool for the identification and quantification of this compound.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as the ketone C=O stretching.

Biological Significance and Potential Roles

The biological role of this compound is an emerging field of study. As an octadecanoid, it is biosynthetically formed in various organisms through enzymatic pathways involving cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) activities.[1]

Role in Plant Biology

In plants, the octadecanoid pathway is a crucial signaling cascade involved in defense against pathogens and herbivores.[4] This pathway leads to the synthesis of jasmonic acid and its precursors, such as 12-oxo-phytodienoic acid (OPDA).[3][4] While not identical, the structural similarity of this compound to these plant signaling molecules suggests a potential, though yet unexplored, role in plant physiology.

Occurrence in Nature

This compound has been identified in the marine red algae Gracilariopsis longissima.[1][5] Its presence in other biological systems is an area of ongoing research.

Potential Roles in Mammalian Systems

While the specific signaling pathways and biological activities of this compound in mammals are not yet well-defined, research on structurally related oxo-fatty acids provides some intriguing possibilities. For instance, other keto-octadecadienoic acids have been shown to exhibit cytotoxic activity against cancer cells and may play a role in regulating energy metabolism.[9][10] Given that octadecanoids are increasingly recognized as important mediators in inflammation, nociception, and cell proliferation in mammals, further investigation into the specific effects of this compound is warranted.[3]

Methodologies for the Study of this compound

Robust and validated analytical methods are essential for advancing our understanding of this compound. This section provides an overview of the key experimental approaches.

Synthesis of this compound

For research purposes, this compound can be synthesized through the selective oxidation of stearic acid at the 12-position.[1] This typically requires controlled oxidation conditions to achieve regioselectivity. Enzymatic synthesis approaches, inspired by the biosynthesis of related compounds like (+)-cis-12-Oxo-phytodienoic acid (OPDA), present a promising avenue for efficient and stereoselective synthesis.[1]

Extraction and Purification from Biological Samples

The extraction and purification of this compound from biological matrices typically involve the following steps, as illustrated in the workflow diagram below. The lipophilic nature of the molecule dictates the use of organic solvents for extraction.

Sources

- 1. This compound (925-44-0) for sale [vulcanchem.com]

- 2. larodan.com [larodan.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The octadecanoic pathway: signal molecules for the regulation of secondary pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C18H34O3 | CID 94770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Buy 10-Oxooctadecanoic acid | 4158-12-7 [smolecule.com]

- 10. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 12-Ketostearic Acid: From Natural Sources and Discovery to a Potential Therapeutic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Ketostearic acid (12-KSA), also known as 12-oxostearic acid, is a saturated oxo fatty acid with emerging interest in the scientific community. While its precursor, 12-hydroxystearic acid (12-HSA), has been widely utilized in industrial applications, the natural occurrence, biosynthesis, and biological activities of 12-KSA are less understood. This technical guide provides a comprehensive overview of 12-ketostearic acid, from its discovery and natural sources to its biosynthesis and potential as a therapeutic agent. Detailed methodologies for its extraction, purification, and analysis are also presented to facilitate further research and development in this area.

Introduction: The Emergence of 12-Ketostearic Acid

12-Ketostearic acid is an 18-carbon saturated fatty acid characterized by a ketone group at the 12th carbon position. It is structurally related to the more commonly known 12-hydroxystearic acid, which is primarily derived from the hydrogenation of ricinoleic acid found in castor oil.[1][2] The presence of the keto functional group imparts distinct chemical properties to 12-KSA, influencing its biological activities and potential applications. This guide will delve into the current understanding of 12-KSA, providing a foundational resource for researchers and professionals in the fields of lipidomics, natural product chemistry, and drug development.

Discovery and Natural Occurrence

The discovery of 12-ketostearic acid in nature is closely linked to the study of lipid metabolism in ruminants. It has been identified as a metabolite of ricinoleic acid and is naturally found in the milk of cows and goats.[3] The biohydrogenation and subsequent oxidation of dietary unsaturated fatty acids by rumen microorganisms are key processes leading to the formation of various oxo fatty acids, including 12-KSA.[4]

Beyond ruminant milk, 12-oxooctadecanoic acid has also been reported in the red algae Gracilariopsis longissima, suggesting its presence in the marine environment. The full extent of its distribution in the plant and microbial kingdoms remains an active area of research.

Table 1: Known Natural Sources of 12-Ketostearic Acid

| Natural Source | Organism/Matrix | Reference(s) |

| Ruminant Milk | Cow (Bos taurus), Goat (Capra aegagrus hircus) | [3] |

| Marine Algae | Gracilariopsis longissima |

Biosynthesis of 12-Ketostearic Acid

The primary biosynthetic pathway to 12-ketostearic acid involves the oxidation of its precursor, 12-hydroxystearic acid. 12-HSA is formed from the hydrogenation of ricinoleic acid (12-hydroxy-9-octadecenoic acid), the main fatty acid component of castor oil.[1][2]

The enzymatic conversion of the secondary alcohol group at the 12th position of 12-HSA to a ketone is likely catalyzed by a hydroxy fatty acid dehydrogenase or a similar alcohol dehydrogenase. While the specific enzymes responsible for this oxidation in ruminant microflora or algae have not been fully characterized, the general mechanism involves the transfer of electrons from the substrate to an acceptor molecule, such as NAD+ or FAD.[5]

Sources

- 1. DE10054480A1 - Process for the production of 12-hydroxystearic acid - Google Patents [patents.google.com]

- 2. 12-Hydroxystearic acid | C18H36O3 | CID 7789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. orgsyn.org [orgsyn.org]

- 4. Nutrigenomics, rumen-derived bioactive fatty acids, and the regulation of milk fat synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 12-Oxooctadecanoic Acid for Advanced Research

This guide provides a comprehensive technical overview of 12-Oxooctadecanoic acid, tailored for researchers, scientists, and professionals in drug development. It moves beyond basic identification to delve into its physicochemical properties, biological context, and robust analytical methodologies, ensuring a well-rounded understanding for practical application.

Core Chemical Identity and Nomenclature

This compound is a saturated oxo fatty acid (SOFA) characterized by an 18-carbon chain with a ketone group at the 12th position and a carboxylic acid at the C1 position.[1][2] This structure imparts specific chemical properties that differentiate it from its parent compound, stearic acid (octadecanoic acid).[1][3][4]

Its unambiguous identification is critical for experimental reproducibility and regulatory compliance. The primary identifier is its CAS (Chemical Abstracts Service) number.

Definitive Identifier:

For clarity in literature and databases, it is crucial to recognize its various synonyms. The compound is frequently referred to by several names, which are essential to know when conducting literature searches and procuring standards.

-

12-Ketooctadecanoic acid

-

12-Ketostearic acid

-

12-Oxostearic acid

-

Lycaonic acid

-

NSC 2103

A detailed summary of its chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₄O₃ | [1][5] |

| Molecular Weight | 298.46 g/mol | [1][6] |

| Physical State | Solid at room temperature | [1][6] |

| Melting Point | 76-77.2°C | [1] |

| Boiling Point | 200-215°C | [1] |

| Solubility | Soluble in organic solvents like chloroform, ethanol, and methanol. | [1][2][7] |

| InChI | InChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h2-16H2,1H3,(H,20,21) | [5][6] |

| InChIKey | OFOWUDSDZLONKT-UHFFFAOYSA-N | [5][6] |

| Canonical SMILES | CCCCCCC(=O)CCCCCCCCCCC(=O)O | [5] |

Biological Significance and Context

This compound belongs to a class of molecules known as octadecanoids, which are oxygenated derivatives of 18-carbon fatty acids.[1][5] These molecules are often products of enzymatic or auto-oxidative processes in various organisms.[1][8]

Metabolic Origins and Natural Occurrence:

-

Metabolite: It is recognized as a metabolite of ricinoleic acid.[2]

-

Natural Sources: this compound has been identified in natural sources, including the marine red algae Gracilariopsis longissima and in cow and goat milk.[1][2][5]

-

Biosynthesis: Its formation can be attributed to the activity of enzymes such as cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP).[1][8]

While the biological roles of many oxo-fatty acids are still under active investigation, related hydroxy fatty acids like hydroxyoctadecadienoic acids (HODEs) are known to be potent agonists for peroxisome proliferator-activated receptors (PPARs) and are implicated in regulating inflammation and cell proliferation.[9][10] The presence of a ketone group suggests this compound may serve as a biomarker or bioactive mediator in specific metabolic or pathological pathways. For instance, elevated levels of HODEs and their oxo-derivatives have been observed in various diseases associated with oxidative stress, such as pancreatitis and Alzheimer's disease.[11]

Analytical Methodologies for Quantification

Accurate quantification of this compound in complex biological matrices is essential for understanding its function. The choice of analytical technique is critical for achieving the required sensitivity and selectivity.[12] The two primary methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][12]

Comparative Analysis: GC-MS vs. LC-MS

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |

| Principle | Separation of volatile compounds followed by mass-based detection. | Separation of compounds in liquid phase followed by mass-based detection. |

| Derivatization | Required. To increase volatility, methods like silylation or esterification are necessary. | Not generally required. Simplifies sample preparation. |

| Sensitivity | Good, capable of achieving low detection limits. | Excellent, often provides higher sensitivity than GC-MS. |

| Selectivity | High, particularly with high-resolution mass analyzers. | Very high, especially in Multiple Reaction Monitoring (MRM) mode. |

| Throughput | Lower, due to the additional derivatization step and longer run times. | Higher, with faster analysis times. |

Source: Adapted from Benchchem (2025).[12]

For most applications involving biological fluids where high throughput and sensitivity are paramount, LC-MS/MS is the preferred platform.

Workflow for LC-MS/MS Analysis

The following diagram and protocol outline a robust, self-validating workflow for the extraction and quantification of this compound from a biological matrix (e.g., plasma).

Sources

- 1. This compound (925-44-0) for sale [vulcanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Stearic acid - Wikipedia [en.wikipedia.org]

- 4. nmppdb.com.ng [nmppdb.com.ng]

- 5. This compound | C18H34O3 | CID 94770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. larodan.com [larodan.com]

- 7. This compound | 925-44-0 [chemicalbook.com]

- 8. Oxylipin Biomarkers of Auto-Oxidation Are Associated with Antioxidant Micronutrients and Multiple Sclerosis Disability [mdpi.com]

- 9. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Human Metabolome Database: Showing metabocard for 13-HODE (HMDB0004667) [hmdb.ca]

- 11. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 12-Oxostearic Acid (12-oxo C18:0): Physical, Chemical, and Biological Characteristics

This guide provides a comprehensive technical overview of 12-oxostearic acid (12-oxo C18:0), a saturated oxo fatty acid with emerging interest in various scientific fields. Designed for researchers, scientists, and drug development professionals, this document delves into the core physical and chemical properties of 12-oxo C18:0, its biological significance, and detailed methodologies for its synthesis and analysis.

Introduction: Unveiling 12-Oxostearic Acid

12-Oxostearic acid, also known as 12-ketostearic acid, is a C18 saturated fatty acid characterized by a ketone group at the 12th carbon position. Its chemical formula is C₁₈H₃₄O₃, and it has a molecular weight of 298.46 g/mol .[1][2] As a metabolite of ricinoleic acid, the primary component of castor oil, 12-oxo C18:0 is found in natural sources such as cow and goat milk.[1] This document aims to provide a detailed exploration of its properties and potential applications, moving beyond a simple data sheet to offer insights into its scientific context and practical handling.

Physicochemical Properties: A Quantitative Overview

The physical and chemical characteristics of 12-oxo C18:0 are fundamental to its application in research and development. While some data for the free acid is limited, properties of its precursor and methyl ester provide valuable insights.

Table 1: Physical and Chemical Properties of 12-Oxostearic Acid and Related Compounds

| Property | 12-Oxostearic Acid (12-oxo C18:0) | 12-Hydroxystearic Acid (12-HSA) | Methyl 12-oxostearate |

| Molecular Formula | C₁₈H₃₄O₃ | C₁₈H₃₆O₃ | C₁₉H₃₆O₃ |

| Molecular Weight | 298.46 g/mol [1][2] | 300.48 g/mol | 312.49 g/mol [3] |

| CAS Number | 925-44-0[1][2] | 106-14-9 | 2380-27-0[3] |

| Appearance | Solid[1] | White to cream-colored flakes or powder[4] | White to off-white solid[3] |

| Melting Point | Data not readily available | 72 - 82 °C[4][5] | 46 - 48 °C[3] |

| Boiling Point | Data not readily available | > 300 °C[4] | 178 - 180 °C at 0.8 mmHg[3] |

| Density | Data not readily available | ~0.94 - 0.95 g/cm³ (at 20 °C) | ~1.03 g/cm³ (estimate)[3] |

| Solubility | Soluble in chloroform.[1] | Insoluble in water; soluble in ethanol, methanol, acetone, chloroform, and benzene. | Slightly soluble in chloroform and methanol.[3] |

Spectral Data:

While comprehensive spectral data for 12-oxostearic acid is not widely available in public databases, the following provides information on its precursor, 12-hydroxystearic acid, to offer a comparative reference.

-

¹H NMR Spectroscopy of 12-Hydroxystearic Acid: A proton NMR spectrum of 12-hydroxystearic acid would exhibit characteristic signals for the fatty acid chain's methylene and methyl protons, a multiplet for the proton on the carbon bearing the hydroxyl group, and a signal for the carboxylic acid proton. A representative spectrum can be found in various scientific databases.[6]

-

Mass Spectrometry of 12-Hydroxystearic Acid: The mass spectrum of 12-hydroxystearic acid shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[7][8]

-

Infrared (IR) Spectroscopy of 12-Hydroxystearic Acid: The IR spectrum of 12-hydroxystearic acid displays characteristic absorption bands for the hydroxyl (-OH) group, the carboxylic acid (C=O and O-H) groups, and the C-H bonds of the alkyl chain.[8][9]

Chemical Synthesis and Reactivity

The primary route for synthesizing 12-oxostearic acid is through the oxidation of its precursor, 12-hydroxystearic acid (12-HSA). 12-HSA is industrially produced by the hydrogenation of ricinoleic acid from castor oil.

Synthesis of 12-Oxostearic Acid from 12-Hydroxystearic Acid

This protocol outlines a common laboratory-scale synthesis.

Experimental Protocol: Oxidation of 12-Hydroxystearic Acid

-

Esterification of 12-Hydroxystearic Acid:

-

Dissolve 12-hydroxystearic acid in a 10% methanolic hydrochloric acid solution.

-

Stir the mixture at room temperature for 2 hours.

-

Concentrate the mixture and perform a liquid-liquid extraction with chloroform and water.

-

Wash the chloroform layer with an aqueous sodium hydrogen carbonate solution and then with water.

-

Dry the chloroform layer over anhydrous sodium sulfate and concentrate to yield the methyl ester of 12-hydroxystearic acid.[10]

-

-

Oxidation to Methyl 12-oxostearate:

-

Dissolve the methyl ester of 12-hydroxystearic acid in methylene chloride.

-

Add Celite and pyridinium chlorochromate (PCC).

-

Stir the mixture at room temperature for 24 hours.

-

Filter to remove the precipitates.

-

The filtrate is concentrated and purified by silica gel chromatography to yield the methyl ester of 12-oxostearic acid.[10]

-

-

Hydrolysis to 12-Oxostearic Acid:

-

Suspend the methyl ester of 12-oxostearic acid in a mixture of ethanol and water.

-

Add potassium hydroxide and heat the mixture to 70°C for 30 minutes.

-

Cool the reaction mixture and acidify with citric acid.

-

Extract the product with ethyl acetate.

-

Dry the ethyl acetate layer over anhydrous sodium sulfate and concentrate to obtain 12-oxostearic acid.[10]

-

Caption: Synthetic workflow for 12-Oxostearic Acid.

Biological Significance and Signaling Pathways

12-Oxostearic acid is classified as a saturated oxo fatty acid (SOFA), a class of lipids that are gaining recognition for their biological activities.

Role as a Metabolite and in Disease Models

12-oxo C18:0 has been identified as a metabolite of ricinoleic acid in ruminants and is present in their milk.[1] Early studies have shown that dietary administration of 12-oxo stearic acid can induce encephalomalacia in chicks, particularly in the context of a vitamin E-deficient diet.[1] This suggests a potential role in neurological conditions under specific dietary stresses.

Connection to the Jasmonate Pathway

While direct signaling pathways for 12-oxo C18:0 in mammals are still under investigation, its structural similarity to plant signaling molecules offers intriguing possibilities. In plants, the precursor to jasmonic acid is 12-oxophytodienoic acid (OPDA).[11][12] Research has shown that OPDA has signaling roles that are distinct from jasmonic acid itself, regulating a unique set of genes involved in defense and growth.[11][12][13] Given that 12-oxo C18:0 is an octadecanoid, it is plausible that it could interact with similar signaling pathways in mammalian systems, such as those involving peroxisome proliferator-activated receptors (PPARs), which are known to be modulated by various fatty acids. Further research is warranted to explore these potential connections.

Caption: Simplified Jasmonate Pathway in Plants.

Analytical Methodologies

Accurate quantification of 12-oxo C18:0 is crucial for understanding its biological roles. Several analytical techniques can be employed for its detection and measurement.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS is a powerful technique for the detection and quantification of various saturated oxo fatty acids, including 12-oxostearic acid, in biological matrices like milk.[14][15] This method offers high sensitivity and specificity.

Experimental Protocol: LC-HRMS Analysis of SOFAs

-

Sample Preparation:

-

Simple protein precipitation of the sample (e.g., milk) with an organic solvent.

-

Centrifugation to remove precipitated proteins.

-

Direct injection of the supernatant for analysis.

-

-

LC-HRMS Conditions:

-

Chromatography: A C18 reversed-phase column is typically used with a gradient elution of water and an organic solvent (e.g., acetonitrile/isopropanol), both containing a small amount of acid (e.g., formic acid).

-

Mass Spectrometry: High-resolution mass spectrometry is performed in negative ion mode. The precursor ion of 12-oxostearic acid ([M-H]⁻) is selected, and its fragmentation pattern is analyzed for confirmation and quantification.[14]

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of fatty acids. For non-volatile compounds like 12-oxo C18:0, derivatization is necessary to increase volatility.

Experimental Protocol: GC-MS Analysis of Fatty Acids

-

Derivatization:

-

Conversion of the carboxylic acid to a more volatile ester, typically a methyl ester (FAME) or a pentafluorobenzyl (PFB) ester.

-

-

GC-MS Conditions:

-

Gas Chromatography: A capillary column suitable for fatty acid analysis is used with a temperature gradient program to separate the different fatty acid derivatives.

-

Mass Spectrometry: The eluted compounds are ionized (e.g., by electron ionization) and the resulting mass spectra are used for identification and quantification.

-

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. 12-Oxooctadecanoic acid | C18H34O3 | CID 94770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. acme-hardesty.com [acme-hardesty.com]

- 5. 12-hydroxystearic acid, 106-14-9 [thegoodscentscompany.com]

- 6. researchgate.net [researchgate.net]

- 7. 12-Hydroxystearic acid [webbook.nist.gov]

- 8. 12-Hydroxystearic acid | C18H36O3 | CID 7789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 12-Hydroxystearic acid [webbook.nist.gov]

- 10. prepchem.com [prepchem.com]

- 11. 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Jasmonic Acid and Its Precursor 12-Oxophytodienoic Acid Control Different Aspects of Constitutive and Induced Herbivore Defenses in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Oxylipin Signaling: A Distinct Role for the Jasmonic Acid Precursor cis-(+)-12-Oxo-Phytodienoic Acid (cis-OPDA) [frontiersin.org]

- 14. Free Saturated Oxo Fatty Acids (SOFAs) and Ricinoleic Acid in Milk Determined by a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Free Saturated Oxo Fatty Acids (SOFAs) and Ricinoleic Acid in Milk Determined by a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Method - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Role of 12-Oxooctadecanoic Acid and its Isomers in Mammalian Fatty Acid Metabolism: A Technical Guide for Researchers

Foreword: Unveiling the Bioactivity of Oxo-Fatty Acids

For decades, the field of lipidomics has primarily focused on canonical fatty acids and their eicosanoid derivatives. However, a growing body of evidence is illuminating the profound biological activities of oxidized fatty acids, including the intriguing class of oxo-octadecanoids. Among these, 12-oxooctadecanoic acid (12-oxo-ODA) and its isomers, such as 9-oxo-ODA and 13-oxo-ODA, are emerging from the shadow of their well-studied plant analogs to reveal potent effects on mammalian cellular processes. This technical guide is designed for researchers, scientists, and drug development professionals to navigate the current understanding of 12-oxo-ODA's role in fatty acid metabolism. Given the nascent stage of research on 12-oxo-ODA in mammals, this guide will also draw upon the more extensive knowledge of its isomers to provide a comprehensive and comparative perspective on the potential mechanisms and therapeutic applications of this class of lipid mediators.

The Landscape of Oxo-Octadecanoids in Mammalian Systems

Oxo-octadecanoids are 18-carbon fatty acids containing a ketone functional group.[1] While extensively studied in plants as signaling molecules (phyto-oxylipins), their presence and function in mammals are areas of active investigation.[2] In mammalian systems, these molecules can be formed through enzymatic pathways involving cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes, as well as through non-enzymatic autooxidation.[1] The gut microbiome is also emerging as a significant contributor to the biosynthesis of various octadecanoids.[1]

While direct evidence for the endogenous production and specific metabolic pathways of 12-oxo-ODA in mammals is still scarce, its stability in simulated gastric fluids suggests that dietary sources could contribute to its presence in the body.[3] In contrast, its isomers, 9-oxo-ODA and 13-oxo-ODA, have been identified in food sources like tomatoes and are known to be absorbed and exert biological effects.[4][5][6]

Biosynthesis of Oxo-Octadecanoids: A Comparative Overview

The biosynthesis of oxo-octadecanoids in mammals is a complex process that can occur through multiple enzymatic and non-enzymatic routes. While the specific pathways for 12-oxo-ODA are not yet fully elucidated in mammals, we can infer potential mechanisms from related pathways.

Inferred Biosynthesis of 12-Oxo-ODA

It is plausible that 12-oxo-ODA can be formed from the oxidation of oleic acid or stearic acid through the action of lipoxygenases and subsequent enzymatic conversions. The diagram below illustrates a hypothetical pathway.

Caption: A potential biosynthetic pathway for 12-oxo-ODA in mammals.

Established Biosynthesis of 9-oxo-ODA and 13-oxo-ODA

The formation of 9-oxo-ODA and 13-oxo-ODA from linoleic acid is better understood and often originates from dietary sources where plant enzymes have already initiated the oxidation process.

Caption: Simplified biosynthetic pathways for 9-oxo-ODA and 13-oxo-ODA.

Signaling Mechanisms: PPARα Agonism as a Central Hub

A significant body of research has identified Peroxisome Proliferator-Activated Receptor alpha (PPARα) as a key molecular target for 9-oxo-ODA and 13-oxo-ODA.[5][6][7] PPARα is a nuclear receptor that plays a pivotal role in regulating lipid and glucose metabolism, particularly in the liver.[5]

PPARα Activation by 9-oxo-ODA and 13-oxo-ODA

Both 9-oxo-ODA and 13-oxo-ODA have been shown to be potent PPARα agonists.[5][6][7] In vitro luciferase reporter assays have demonstrated that 13-oxo-ODA exhibits stronger PPARα activation than 9-oxo-ODA and even conjugated linoleic acid (CLA), a well-known PPARα activator.[5][7]

| Compound | Reported PPARα Agonist Activity | Reference |

| 9-oxo-ODA | Potent agonist | [6] |

| 13-oxo-ODA | Potent agonist, stronger than 9-oxo-ODA | [5][7] |

The activation of PPARα by these oxo-fatty acids leads to the transcriptional upregulation of target genes involved in fatty acid oxidation. This provides a direct mechanistic link between these molecules and the regulation of lipid metabolism.

Caption: Mechanism of PPARα activation by oxo-octadecanoids.

Physiological and Pathophysiological Roles

The ability of oxo-octadecanoids to modulate PPARα activity translates into significant physiological effects, particularly in the context of metabolic diseases and cancer.

Regulation of Lipid Metabolism

-

Amelioration of Dyslipidemia and Hepatic Steatosis: Studies in obese diabetic mice have shown that treatment with 13-oxo-ODA decreases plasma and hepatic triglyceride levels.[5][7] This effect is attributed to the enhanced fatty acid oxidation in the liver mediated by PPARα activation.[5] Similarly, 9-oxo-ODA has been found to inhibit cellular triglyceride accumulation in mouse primary hepatocytes.[6]

Anti-Cancer Activity

Several studies have highlighted the potential of oxo-octadecanoids as anti-cancer agents.

-

Induction of Apoptosis: 9-oxo-ODA has been shown to suppress the proliferation of human cervical and ovarian cancer cell lines by inducing apoptosis.[8][9] The IC50 values for proliferation inhibition in cervical cancer cells were in the range of 25-50 µM.[8] Mechanistically, 9-oxo-ODA treatment leads to alterations in the cell cycle and p53 signaling pathways.[8]

-

Targeting Cyclin D1: Interestingly, the plant-derived 12-oxo-phytodienoic acid (OPDA) has been demonstrated to induce growth arrest in human breast cancer cells by promoting the degradation of cyclin D1, a key regulator of the cell cycle.[10] This finding suggests that other 12-oxo fatty acids, including 12-oxo-ODA, might share similar anti-proliferative mechanisms that warrant further investigation.

Experimental Protocols: A Guide for the Bench Scientist

For researchers aiming to investigate the roles of 12-oxo-ODA and its isomers, robust analytical and functional assays are essential.

Detection and Quantification of 12-Oxo-ODA

Given its structural properties, liquid chromatography-mass spectrometry (LC-MS) is the method of choice for the sensitive and specific detection of 12-oxo-ODA in biological matrices.

Step-by-Step LC-MS Protocol Outline:

-

Lipid Extraction:

-

Homogenize tissue or cell pellets in a suitable solvent system (e.g., Folch or Bligh-Dyer method).

-

Include an internal standard (e.g., a deuterated analog of 12-oxo-ODA) for accurate quantification.

-

-

Solid-Phase Extraction (SPE):

-

Use a C18 SPE cartridge to enrich for fatty acids and remove interfering lipids.

-

Elute the fatty acid fraction with an appropriate solvent (e.g., methanol or acetonitrile).

-

-

LC-MS Analysis:

-

Employ a reverse-phase C18 column for chromatographic separation.

-

Use a gradient elution with a mobile phase consisting of water and acetonitrile/methanol, both containing a small amount of formic acid to improve ionization.

-

Detect the analyte using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

-

Assessment of PPARα Activation

A luciferase reporter assay is a standard and reliable method to determine if a compound acts as a PPARα agonist.

Workflow for PPARα Luciferase Reporter Assay:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.

-

Co-transfect the cells with three plasmids:

-

A plasmid expressing human or mouse PPARα.

-

A reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

-

-

Compound Treatment:

-

After transfection, treat the cells with varying concentrations of 12-oxo-ODA or its isomers for 24-48 hours.

-

Include a known PPARα agonist (e.g., GW7647) as a positive control and a vehicle (e.g., DMSO) as a negative control.

-

-

Luciferase Activity Measurement:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.

-

Caption: Workflow for assessing PPARα agonism using a luciferase reporter assay.

Future Directions and Therapeutic Potential

The study of 12-oxo-ODA and its isomers in mammalian fatty acid metabolism is a field ripe with opportunities for discovery and therapeutic innovation.

Key Research Questions:

-

What are the endogenous biosynthetic and degradative pathways of 12-oxo-ODA in mammals?

-

Does 12-oxo-ODA act as a PPARα agonist, similar to its 9- and 13-oxo isomers?

-

What are the off-target effects and potential toxicities of these oxo-fatty acids?

-

Can these molecules be developed as novel therapeutics for metabolic disorders such as dyslipidemia, non-alcoholic fatty liver disease (NAFLD), and certain types of cancer?

The potent biological activities of 9-oxo-ODA and 13-oxo-ODA provide a strong rationale for the continued investigation of 12-oxo-ODA as a potential signaling molecule and drug candidate. A deeper understanding of its metabolism and molecular targets will be crucial for harnessing its therapeutic potential.

References

-

The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. ACS Publications. Available at: [Link]

-

13-Oxo-9(Z),11(E),15(Z)-octadecatrienoic Acid Activates Peroxisome Proliferator-Activated Receptor γ in Adipocytes. ResearchGate. Available at: [Link]

-

Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice. PLOS One. Available at: [Link]

-

The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. PubMed Central. Available at: [Link]

-

A plant oxylipin, 12-oxo-phytodienoic acid, inhibits proliferation of human breast cancer cells by targeting cyclin D1. PubMed. Available at: [Link]

-

Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice. PubMed. Available at: [Link]

-

Antitumor effects of 9-oxo-10,12-ODAs on human cervical cancer cells: novel insights into CDK regulators and opportunities for cancer therapy. ResearchGate. Available at: [Link]

-

9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes. PubMed. Available at: [Link]

-

12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses?. Frontiers. Available at: [Link]

-

9-Oxo-(10E,12E)-octadecadienoic Acid, a Cytotoxic Fatty Acid Ketodiene Isolated From Eggplant Calyx, Induces Apoptosis in Human Ovarian Cancer (HRA) Cells. PubMed. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]

- 6. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A plant oxylipin, 12-oxo-phytodienoic acid, inhibits proliferation of human breast cancer cells by targeting cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of Bioactivity: Biosynthesis of Octadecanoids

An In-Depth Technical Guide to Oxidized Fatty Acids and Octadecanoids

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: The study of lipid mediators has long been dominated by eicosanoids derived from 20-carbon fatty acids. However, a growing body of evidence highlights the critical physiological and pathological roles of oxylipins derived from more abundant 18-carbon fatty acids, collectively known as octadecanoids.[1][2][3] These molecules are not merely metabolic byproducts but potent signaling mediators involved in a vast array of biological processes, including inflammation, immune modulation, pain perception, and metabolic regulation.[1][3][4] This guide provides a comprehensive technical overview of the octadecanoid field, from the fundamental biochemistry of their formation to state-of-the-art analytical methodologies and their emerging relevance as therapeutic targets.

Octadecanoids are synthesized from 18-carbon polyunsaturated fatty acids (PUFAs), primarily linoleic acid (LA; an omega-6 fatty acid) and α-linolenic acid (ALA; an omega-3 fatty acid), as well as the monounsaturated oleic acid (OA).[2][5] Their generation occurs through two distinct routes: highly regulated enzymatic pathways and non-specific non-enzymatic autoxidation. This bifurcation is a critical concept, as enzymatic production yields stereospecific molecules with targeted biological activities, whereas non-enzymatic oxidation produces a racemic mixture of isomers often used as markers of general oxidative stress.[6]

Enzymatic Pathways: The Orchestrated Production of Signaling Molecules

Three primary enzyme families orchestrate the conversion of 18-carbon fatty acids into a diverse array of octadecanoids.[4][7]

-

Lipoxygenase (LOX) Pathway: LOX enzymes catalyze the stereospecific insertion of molecular oxygen into PUFAs to form hydroperoxide intermediates (e.g., hydroperoxyoctadecadienoic acids, HPODEs).[8][9] These unstable intermediates are rapidly reduced by peroxidases to more stable monohydroxylated fatty acids, such as hydroxyoctadecadienoic acids (HODEs).[1] Different LOX isoforms exhibit distinct positional specificity; for example, 15-LOX primarily produces 13(S)-HODE from linoleic acid, while epidermal 12(R)-LOX can generate 9(R)-HODE.[1]

-

Cyclooxygenase (COX) Pathway: While the COX-1 and COX-2 enzymes are famously known for producing prostaglandins from 20-carbon arachidonic acid, their interaction with 18-carbon fatty acids is primarily limited to their peroxidase activity.[1] This activity can metabolize fatty acid hydroperoxides, contributing to the formation of stable metabolites like 9(R)- and 13(S)-HODE from linoleic acid.[1]

-

Cytochrome P450 (CYP) Pathway: This vast superfamily of heme-containing monooxygenases plays a crucial role in metabolizing endogenous and exogenous compounds, including fatty acids.[10][11] CYP enzymes typically catalyze epoxidation and hydroxylation reactions.[12] When acting on linoleic acid, CYP enzymes generate epoxy-octadecenoic acids (EpOMEs), also known as vernolic acid or leukotoxins, and various hydroxylated derivatives. These epoxides can be further metabolized by soluble epoxide hydrolase (sEH) to form corresponding diols (dihydroxy-octadecenoic acids, DiHOMEs).[2]

Non-Enzymatic Pathway: The Signature of Oxidative Stress

In contrast to the controlled enzymatic pathways, non-enzymatic lipid peroxidation is a free-radical-driven chain reaction that occurs under conditions of oxidative stress. This process can be broken down into three key stages:

-

Initiation: A reactive oxygen species (ROS), such as a hydroxyl radical, abstracts a hydrogen atom from a PUFA, creating a lipid radical.[13][14][15]

-

Propagation: The lipid radical reacts with molecular oxygen to form a lipid peroxyl radical. This highly reactive species can then abstract a hydrogen from an adjacent PUFA, propagating a chain reaction.[14][15]

-

Termination: The chain reaction is terminated when two radicals react with each other or when a radical is quenched by a chain-breaking antioxidant like vitamin E.[14]

This pathway generates a complex mixture of oxidized products, including hydroperoxides, that lack the stereospecificity of enzymatically formed metabolites.

Caption: Biosynthesis pathways of octadecanoids.

Biological Functions and Signaling Paradigms

Octadecanoids exert their influence through paracrine or autocrine signaling mechanisms, typically by binding to specific cell surface or nuclear receptors.[7] Their functions are remarkably diverse and context-dependent.

-

Inflammation and Immunity: Octadecanoids are potent modulators of inflammation. For instance, metabolites of linoleic acid have been implicated in both pro-inflammatory and anti-inflammatory responses, highlighting the complexity of their roles.[1][7]

-

Pain and Nociception: Certain octadecanoids have been shown to modulate pain signaling pathways, suggesting their potential as targets for novel analgesics.[1][2]

-

Cardiovascular Health: The oxidation of linoleic acid within low-density lipoprotein (LDL) particles is considered a key event in the pathogenesis of atherosclerosis.[16] Oxidized LA metabolites can promote endothelial dysfunction and inflammation, contributing to plaque formation.[16]

-

Metabolic Regulation: These lipid mediators are involved in regulating various metabolic processes.[1] They can influence adipocyte function and energy metabolism through the activation of nuclear receptors.[7]

The primary signaling mechanisms involve two major receptor families:

-

G Protein-Coupled Receptors (GPCRs): Many oxylipins act as ligands for GPCRs on the cell surface, initiating rapid intracellular signaling cascades.[5]

-

Peroxisome Proliferator-Activated Receptors (PPARs): As lipid-derived molecules, octadecanoids are natural ligands for PPARs, a family of nuclear receptors that function as transcription factors to regulate the expression of genes involved in lipid metabolism and inflammation.[5][7][12]

Sources

- 1. The octadecanoids: an emerging class of lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The octadecanoids: an emerging class of lipid mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Methods of the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Octadecanoids as emerging lipid mediators in cnidarian-dinoflagellate symbiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxylipin - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Polyunsaturated Fatty Acids Drive Lipid Peroxidation during Ferroptosis [mdpi.com]

- 16. openheart.bmj.com [openheart.bmj.com]

The Biosynthesis of 12-Oxooctadecanoic Acid: A Technical Guide for Researchers

Introduction: Unveiling the Significance of a Key Oxylipin

12-Oxooctadecanoic acid (12-OODA), also known as 12-ketostearic acid or lycaonic acid, is an 18-carbon saturated oxo-fatty acid that has garnered increasing interest within the scientific community.[1][2][3] As a member of the diverse class of molecules known as oxylipins, which are produced through the oxidation of fatty acids, 12-OODA is implicated in a variety of biological processes. While often overshadowed by its more extensively studied unsaturated precursor, 12-oxo-phytodienoic acid (OPDA), an intermediate in the biosynthesis of the plant hormone jasmonic acid, 12-OODA holds its own significance as a bioactive molecule. This guide provides an in-depth exploration of the biosynthetic pathways leading to 12-OODA, offering technical insights and detailed experimental protocols for researchers, scientists, and professionals in drug development.

Primary Biosynthetic Pathway: A Two-Step Enzymatic Conversion

The principal and most direct route for the biosynthesis of this compound involves a two-step enzymatic cascade, primarily characterized in microbial systems but with potential relevance in other organisms. This pathway begins with a C18 fatty acid precursor and proceeds through a hydroxylated intermediate.

Step 1: Hydroxylation of the Fatty Acid Backbone

The initial step is the introduction of a hydroxyl group at the 12th carbon position of an 18-carbon fatty acid. The most common substrate for this reaction is oleic acid (a monounsaturated fatty acid) or stearic acid (a saturated fatty acid). This hydroxylation is catalyzed by a class of enzymes known as fatty acid hydroxylases. In some microorganisms, this is achieved by oleate hydratases which add water across the double bond of oleic acid to form 10-hydroxyoctadecanoate.[1] While this produces a 10-hydroxy isomer, similar enzymatic mechanisms are proposed for the formation of the 12-hydroxy counterpart. Cytochrome P450 monooxygenases are another class of enzymes capable of hydroxylating fatty acids at various positions.[4]

The product of this initial reaction is 12-hydroxyoctadecanoic acid (also known as 12-hydroxystearic acid).

Step 2: Oxidation to this compound

The crucial final step in the biosynthesis of 12-OODA is the oxidation of the hydroxyl group of 12-hydroxyoctadecanoic acid to a ketone. This conversion is catalyzed by a specific hydroxy-fatty acid dehydrogenase . An example of such an enzyme has been purified and characterized from Pseudomonas sp. NRRL B3266. This secondary alcohol dehydrogenase demonstrates broad substrate specificity, effectively catalyzing the dehydrogenation of various 18-carbon hydroxy fatty acids, including 12-hydroxyoctadecanoic acid, to their corresponding keto acids.[1] The reaction is typically dependent on a cofactor, such as NAD⁺, which is reduced to NADH during the oxidation of the substrate.

The final product of this two-step pathway is This compound .

Diagram of the Primary Biosynthetic Pathway of this compound

Caption: Primary biosynthetic pathway of this compound.

Alternative and Related Pathways: The Lipoxygenase Connection

While the two-step dehydrogenase pathway is the most direct route to the saturated 12-OODA, it is important to consider the broader context of oxylipin biosynthesis, particularly the lipoxygenase (LOX) pathway, which is central to the formation of many related compounds.

The LOX pathway is well-established in plants for the synthesis of jasmonic acid and other oxylipins. This pathway starts with the oxygenation of polyunsaturated fatty acids like linolenic acid by lipoxygenase. The resulting hydroperoxy fatty acid is then converted by allene oxide synthase (AOS) and allene oxide cyclase (AOC) to form 12-oxo-phytodienoic acid (OPDA), an unsaturated C18 cyclopentenone.[5] While OPDA is a precursor to jasmonic acid, it is structurally distinct from the saturated, straight-chain 12-OODA.

It is conceivable that under certain metabolic conditions, intermediates of the LOX pathway could be shunted towards the production of saturated keto fatty acids. For instance, the reduction of the double bonds in OPDA or a related unsaturated keto fatty acid, followed by the opening of the cyclopentenone ring, could theoretically lead to 12-OODA. However, the specific enzymes and conditions for such a pathway are not well-elucidated.

Diagram of the Lipoxygenase Pathway Leading to Jasmonic Acid

Caption: The plant lipoxygenase pathway for jasmonic acid biosynthesis.

Experimental Protocols

Protocol 1: Assay for 12-Hydroxy-Fatty Acid Dehydrogenase Activity

This protocol is adapted from the characterization of hydroxyoctadecanoate dehydrogenase from Pseudomonas sp. and can be used to measure the enzymatic conversion of 12-hydroxyoctadecanoic acid to this compound.[1]

Principle: The activity of 12-hydroxy-fatty acid dehydrogenase is determined by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH from NAD⁺ as the substrate (12-hydroxyoctadecanoic acid) is oxidized.

Materials:

-

Enzyme Source: Purified or partially purified 12-hydroxy-fatty acid dehydrogenase, or a cell lysate from an organism expressing the enzyme.

-

Substrate: 12-hydroxyoctadecanoic acid (Sigma-Aldrich or other supplier). Prepare a stock solution (e.g., 10 mM) in a suitable organic solvent like ethanol or DMSO.

-

Cofactor: NAD⁺ (nicotinamide adenine dinucleotide, oxidized form). Prepare a stock solution (e.g., 20 mM) in assay buffer.

-

Assay Buffer: 50 mM Tris-HCl, pH 8.5.

-

Spectrophotometer capable of measuring absorbance at 340 nm.

-

Cuvettes (1 cm path length).

Procedure:

-

Prepare the reaction mixture in a cuvette by adding the following components in order:

-

Assay Buffer (to a final volume of 1 ml)

-

NAD⁺ solution (to a final concentration of 1 mM)

-

Enzyme solution (the amount will depend on the activity of the preparation; start with a small amount and optimize).

-

-

Mix gently by inversion and incubate the cuvette in the spectrophotometer at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate and to record a baseline absorbance.

-

Initiate the reaction by adding the 12-hydroxyoctadecanoic acid substrate to a final concentration of 50-100 µM.

-

Immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes. Record the absorbance at regular intervals (e.g., every 15-30 seconds).

-

Control: Perform a control reaction without the substrate to account for any background NADH production.

Data Analysis:

-

Calculate the rate of reaction (ΔA₃₄₀/min) from the linear portion of the absorbance versus time plot.

-

Use the Beer-Lambert law (A = εbc) to convert the rate of absorbance change to the rate of NADH formation. The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

-

Enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Quantitative Data: The hydroxyoctadecanoate dehydrogenase from Pseudomonas sp. NRRL B3266 exhibits the following kinetic parameters for 12-hydroxy fatty acids:[1]

| Substrate | Kₘ (µM) | Vₘₐₓ (µmol/min/mg protein) |

| 12-Hydroxyoctadecanoic acid | ~5 | 50 - 200 |

Protocol 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the extraction, derivatization, and analysis of 12-OODA from biological samples.

Principle: Fatty acids are extracted from the sample, derivatized to increase their volatility, and then separated and quantified by GC-MS.

Materials:

-

Sample: Biological tissue, cell culture, or other matrix containing 12-OODA.

-

Internal Standard: A deuterated analog of 12-OODA (if available) or a C17:0 or other odd-chain fatty acid.

-

Solvents: Chloroform, methanol, hexane (all HPLC grade).

-

Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or another suitable silylating agent.

-

GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent).

Procedure:

1. Lipid Extraction (Folch Method):

-

Homogenize the sample in a chloroform:methanol mixture (2:1, v/v).

-

Add 0.2 volumes of 0.9% NaCl solution, vortex thoroughly, and centrifuge to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the organic phase under a stream of nitrogen.

2. Derivatization:

-

To the dried lipid extract, add the derivatization reagent (e.g., 50 µL of BSTFA + 1% TMCS) and a small amount of pyridine.

-

Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization of the carboxylic acid and any hydroxyl groups to their trimethylsilyl (TMS) esters.

-

Evaporate the excess derivatization reagent under a stream of nitrogen.

-

Reconstitute the derivatized sample in a suitable solvent like hexane for GC-MS analysis.

3. GC-MS Analysis:

-

Injector: Splitless mode, 250-280°C.

-

Oven Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280-300°C) at a rate of 10-20°C/min, and hold for 5-10 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 50-600 or use selected ion monitoring (SIM) for higher sensitivity and specificity, targeting characteristic ions of the derivatized 12-OODA.

Data Analysis:

-

Identify the 12-OODA-TMS derivative peak based on its retention time and mass spectrum.

-

Quantify the amount of 12-OODA by comparing its peak area to that of the internal standard and a calibration curve prepared with authentic standards.

Conclusion and Future Perspectives

The biosynthesis of this compound is an important aspect of fatty acid metabolism with implications for various biological systems. The primary pathway, involving the hydroxylation of a C18 fatty acid followed by dehydrogenase-catalyzed oxidation, provides a clear route for its formation. While the connection to the more complex lipoxygenase pathway remains an area for further investigation, the established enzymatic steps offer concrete targets for research and potential therapeutic intervention. The detailed protocols provided in this guide are intended to empower researchers to explore the synthesis, regulation, and function of this intriguing oxylipin, paving the way for new discoveries in cellular signaling, disease pathology, and drug development.

References

-

Purification and characterization of a secondary alcohol dehydrogenase from a pseudomonad. (1982). Journal of Biological Chemistry, 257(1), 177-183. [Link]

-

Enzymatic Synthesis of ω-Hydroxydodecanoic Acid By Employing a Cytochrome P450 from Limnobacter sp. 105 MED. (2019). Molecules, 24(1), 163. [Link]

-

The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. (2021). Chemical Reviews, 121(15), 9448-9517. [Link]

-

Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade. (2022). Applied Biochemistry and Biotechnology, 194(10), 4786-4804. [Link]

-

The enzymic conversion of linoleic acid hydroperoxide by flax-seed hydroperoxide isomerase. (1966). Biochemical Journal, 98(1), 21P. [Link]

-

This compound. PubChem. [Link]

-

The enzymic conversion of 13-hydroperoxylinoleic acid into 13-hydroxy-12-oxooctadec-9(Z)-enoic acid and 9-hydroxy-12-oxooctadec-10(E)-enoic acid: isotopic evidence for an allene epoxide intermediate. (1976). Journal of the Chemical Society, Perkin Transactions 1, (1), 1-6. [Link]

-

The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. (2021). Chemical Reviews, 121(15), 9448–9517. [Link]

-

10-oxo-12(Z)-octadecenoic acid, a linoleic acid metabolite produced by gut lactic acid bacteria, enhances energy metabolism by activation of TRPV1. (2017). The FASEB Journal, 31(11), 5036-5048. [Link]

-

The conversion of linoleic acid (13S)-hydroperoxide into (13R)-hydroxy-12-oxo-octadec-(9Z)-enoic acid and 9-hydroxy-12-oxo-octadec-(10E)-enoic acid by a flax enzyme. Isotopic evidence for allene epoxide intermediates. (1976). Journal of the Chemical Society, Chemical Communications, (1), 1-2. [Link]

-

Biotransformation of 12-hydroxyoctadecanoic acid to 12-hydroxyoctadecanamide by Bacillus cereus 50. (1997). Journal of the American Oil Chemists' Society, 74(5), 601-603. [Link]

-

Characterization of type 12 17beta-hydroxysteroid dehydrogenase, an isoform of type 3 17beta-hydroxysteroid dehydrogenase responsible for estradiol formation in women. (2006). Molecular Endocrinology, 20(2), 437-449. [Link]

-

12beta-hydroxysteroid dehydrogenase. Wikipedia. [Link]

Sources

- 1. Purification and characterization of a secondary alcohol dehydrogenase from a pseudomonad - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound | C18H34O3 | CID 94770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ketogenesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility and Stability of 12-Oxooctadecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Physicochemical Properties in Research and Development

12-Oxooctadecanoic acid (12-oxo-ODA), a keto-derivative of stearic acid, is a molecule of growing interest in the scientific community. Found in natural sources such as milk, it is a metabolite of ricinoleic acid and is implicated in various biological processes, including lipid metabolism and cellular signaling pathways.[1] For researchers and drug development professionals, a thorough understanding of its fundamental physicochemical properties—namely solubility and stability—is paramount for the design of meaningful experiments, the development of robust formulations, and the interpretation of biological data.

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 12-oxo-ODA. Recognizing the current scarcity of exhaustive quantitative data for this specific molecule, this guide also furnishes detailed, field-proven experimental protocols to empower researchers to determine these critical parameters in their own laboratory settings. By synthesizing established methodologies with the underlying chemical principles, this document serves as both a repository of knowledge and a practical handbook for the rigorous scientific investigation of this compound.

Part 1: Solubility Profile of this compound

The solubility of 12-oxo-ODA is a critical parameter that dictates its handling, formulation, and bioavailability in both in vitro and in vivo studies. As a long-chain fatty acid, its solubility is governed by the interplay between its hydrophobic octadecanoyl chain and the polar carboxylic acid and ketone functional groups.

General Solubility Characteristics

This compound is generally characterized as being soluble in organic solvents and having limited solubility in aqueous solutions.[2] The long hydrocarbon chain imparts a significant non-polar character, making it poorly soluble in water.[3] The presence of the carboxylic acid and ketone groups, however, allows for some interaction with polar solvents.

Quantitative Solubility Data

While specific quantitative solubility data for 12-oxo-ODA across a wide range of solvents and temperatures is not extensively documented in publicly available literature, data for structurally similar compounds can provide valuable insights. For instance, the methyl ester of 12-oxo-stearic acid is reported to have a solubility of approximately 50 mg/mL in ethanol, DMSO, and dimethylformamide. In contrast, its solubility in aqueous buffer (PBS, pH 7.2) is significantly lower, at around 0.15 mg/mL. 12-oxo-stearic acid itself is noted to be soluble in chloroform.[1] For a related compound, 12-hydroxystearic acid, the solubility in ethanol, DMSO, and dimethylformamide is approximately 10 mg/mL.[3]

Studies on stearic acid, the parent compound of 12-oxo-ODA, have shown that its solubility is highest in ethyl acetate, followed by ethanol, acetone, and methanol, and that solubility increases with temperature.[2][3][4] This trend is likely to be similar for 12-oxo-ODA.

Table 1: Estimated and Reported Solubility of this compound and Related Compounds

| Compound | Solvent | Temperature (°C) | Solubility (mg/mL) | Reference |

| 12-oxo-stearic acid methyl ester | Ethanol | Not Specified | ~ 50 | |

| 12-oxo-stearic acid methyl ester | DMSO | Not Specified | ~ 50 | |

| 12-oxo-stearic acid methyl ester | Dimethylformamide | Not Specified | ~ 50 | |

| 12-oxo-stearic acid methyl ester | PBS (pH 7.2) | Not Specified | ~ 0.15 | |

| 12-oxo-stearic acid | Chloroform | Not Specified | Soluble | [1] |

| 12-hydroxystearic acid | Ethanol | Not Specified | ~ 10 | [3] |

| 12-hydroxystearic acid | DMSO | Not Specified | ~ 10 | [3] |

| 12-hydroxystearic acid | Dimethylformamide | Not Specified | ~ 10 | [3] |

| Stearic Acid | Ethanol | 28 - 40 | Varies with temp. | [2][3] |

| Stearic Acid | Methanol | 28 - 40 | Varies with temp. | [2][3] |

| Stearic Acid | Ethyl Acetate | 28 - 40 | Varies with temp. | [2][3] |

| Stearic Acid | Acetone | 28 - 40 | Varies with temp. | [2][3] |

Experimental Protocol for Solubility Determination: The Saturation Shake-Flask Method

The saturation shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound.[5][6][7][8] The following protocol is adapted for lipid compounds like 12-oxo-ODA.

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The saturated solution is then filtered, and the concentration of the dissolved compound is determined by a suitable analytical method.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., ethanol, methanol, DMSO, chloroform, acetone, ethyl acetate, purified water)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

-

Preparation: Add an excess amount of 12-oxo-ODA to a glass vial. The exact amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker. Agitate the samples at a constant speed for at least 24-48 hours to ensure equilibrium is reached. It is advisable to run parallel experiments with different equilibration times (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles. Dilute the filtrate with a suitable solvent if necessary to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of 12-oxo-ODA in the filtrate using a validated HPLC or GC-MS method.

-

Calculation: The solubility is expressed as the concentration of 12-oxo-ODA in the saturated solution (e.g., in mg/mL or mol/L).

Diagram of the Saturation Shake-Flask Workflow

Caption: Workflow for determining the solubility of 12-oxo-ODA using the shake-flask method.

Part 2: Stability Profile of this compound

The stability of 12-oxo-ODA is a critical factor for its storage, handling, and use in experimental settings. Degradation of the molecule can lead to the formation of impurities, which may have altered biological activity and confound experimental results. This section outlines the potential degradation pathways and provides protocols for assessing the stability of 12-oxo-ODA under various stress conditions.

General Stability Information

As a solid, the methyl ester of 12-oxo-stearic acid is reported to be stable for at least 4 years when stored at -20°C. Aqueous solutions, however, are not recommended for storage for more than one day.

Forced Degradation Studies

Forced degradation, or stress testing, is a crucial component of drug development and is used to identify potential degradation products and pathways. These studies involve exposing the compound to conditions more severe than those it would encounter during normal handling and storage. The main stress conditions include hydrolysis, oxidation, and photolysis.

Diagram of Forced Degradation Study Workflow

Caption: General workflow for conducting forced degradation studies on 12-oxo-ODA.

Experimental Protocols for Forced Degradation Studies

The following are detailed protocols for conducting forced degradation studies on 12-oxo-ODA.

Principle: To assess the susceptibility of 12-oxo-ODA to hydrolysis under acidic and basic conditions. The ester linkage in triglycerides is susceptible to hydrolysis, and while 12-oxo-ODA is a free fatty acid, other reactions can be acid- or base-catalyzed.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Methanol or another suitable co-solvent

-

pH meter

-

Water bath or incubator

Procedure:

-

Sample Preparation: Prepare a stock solution of 12-oxo-ODA in a suitable co-solvent like methanol.

-

Acid Hydrolysis:

-

Add an aliquot of the stock solution to a solution of 0.1 M HCl.

-

Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it with NaOH, and dilute it for analysis.

-

-

Base Hydrolysis:

-

Repeat the procedure using 0.1 M NaOH instead of HCl.

-

Neutralize the samples with HCl before analysis.

-

-

Control: Prepare a control sample with the stock solution in purified water (or the co-solvent/water mixture) and incubate it under the same conditions.

-

Analysis: Analyze the stressed and control samples using a stability-indicating HPLC or LC-MS method to quantify the remaining 12-oxo-ODA and identify any degradation products.

Principle: To evaluate the susceptibility of 12-oxo-ODA to oxidation. The ketone group and the aliphatic chain can be susceptible to oxidative degradation.

Materials:

-

This compound

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

Methanol or another suitable co-solvent

Procedure:

-

Sample Preparation: Prepare a solution of 12-oxo-ODA in a suitable solvent.

-

Oxidation:

-

Add a solution of H₂O₂ (e.g., 3%) to the 12-oxo-ODA solution.

-

Incubate the mixture at room temperature for a defined period, protected from light.

-

Withdraw samples at various time points.

-

-

Control: Prepare a control sample without H₂O₂ and treat it identically.

-

Analysis: Analyze the samples by HPLC or LC-MS to assess the extent of degradation and identify oxidation products.

Principle: To determine the effect of light exposure on the stability of 12-oxo-ODA, following ICH Q1B guidelines.[9][10][11][12][13]

Materials:

-

This compound (solid and in solution)

-

Photostability chamber with a calibrated light source (providing both UV and visible light)

-

Quartz or other light-transparent containers

-

Dark control containers (wrapped in aluminum foil)

Procedure:

-

Sample Preparation:

-

Place solid 12-oxo-ODA in a transparent container.

-